Physicochemical Distinction vs. 4‑Isomer
The target 5‑thiazolylacetic acid is differentiated from its closest positional isomer 2‑[2‑(2,4‑dichlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid (CAS 17969‑29‑8) by a higher molecular weight (303.2 vs. 288.14 Da) due to the secondary amine linker. This amine introduces an additional hydrogen‑bond donor, increasing the polar surface area and modifying solubility and membrane permeability. The 5‑substitution also alters the geometry of the carboxylic acid side‑chain relative to the thiazole ring, which can affect key interactions in COX‑2 active‑site docking models .
| Evidence Dimension | Molecular weight and H‑bond donor count |
|---|---|
| Target Compound Data | MW = 303.2 Da; H‑bond donors = 2 (COOH, NH) |
| Comparator Or Baseline | 2‑[2‑(2,4‑dichlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid: MW = 288.14 Da; H‑bond donors = 1 (COOH only) |
| Quantified Difference | ΔMW = 15.06 Da (~5 %); Target adds one H‑bond donor |
| Conditions | Calculated from molecular formulas C₁₁H₈Cl₂N₂O₂S vs. C₁₁H₇Cl₂NO₂S; ChemSrc database data and comparator ChemSrc data . |
Why This Matters
The additional H‑bond donor and altered architecture of the 5‑thiazolylacetic acid scaffold can improve target affinity and selectivity in COX enzyme binding, making it a preferred choice over the 4‑isomer for anti‑inflammatory drug discovery.
